REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[H][H].C(=O)([O-])[O-].[K+].[K+].Cl[C:41]([O:43][CH3:44])=[O:42]>C1COCC1.O.[Pd].CCCCCCC>[C:41]([NH:9][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:2]([F:1])[CH:3]=1)([O:43][CH3:44])=[O:42] |f:2.3,5.6.7|
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Name
|
|
Quantity
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333 mL
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Type
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solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
24.967 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)[N+](=O)[O-]
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Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
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O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
365 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.1 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
3.137 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
while agitating for 4.5 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to warm to 10° over 2 hrs
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
then maintained at 10° for ½ hr
|
Duration
|
0.5 h
|
Type
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ADDITION
|
Details
|
is added with concomitant exotherm to 28°
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the aqueous washed with toluene (95 ml)
|
Type
|
WASH
|
Details
|
The organic phases are washed with water (315 ml)
|
Type
|
WASH
|
Details
|
the aqueous back wash
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (95 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene (76 ml) and methanol (60 ml) are added
|
Type
|
CUSTOM
|
Details
|
the mixture sealed in a Parr shaker
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
The catalyst is then removed by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with toluene (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 2°
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at about 3-3.5°
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20-25°
|
Type
|
STIRRING
|
Details
|
stirred 17 hrs
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to 75°
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to 46°
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to 0°
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration with reduced pressure
|
Type
|
WASH
|
Details
|
washed with heptane (100 ml cooled to 5°)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water (230 ml cooled to 5°) and dried
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)NC1=CC(=C(C=C1)N1CCOCC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |